7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide
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Overview
Description
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. Traditional methods include the Bischler-Napieralski and Pictet-Spengler reactions, which are well-established for constructing the tetrahydroisoquinoline scaffold . Recent advances have focused on transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes. The use of environmentally friendly and cost-effective reagents is emphasized to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and TBHP, reducing agents such as sodium borohydride (NaBH4) and sodium cyanoborohydride (NaCNBH3), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,2,3,4-tetrahydroisoquinoline, such as:
- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide apart is its specific functional groups, which confer unique biological activities and chemical reactivity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
2768326-16-3 |
---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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